molecular formula C8H11ClN2O2 B6242073 2-hydrazinyl-4-methylbenzoic acid hydrochloride CAS No. 69196-07-2

2-hydrazinyl-4-methylbenzoic acid hydrochloride

Cat. No. B6242073
CAS RN: 69196-07-2
M. Wt: 202.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazinyl-4-methylbenzoic acid hydrochloride (2HMBA-HCl) is a versatile compound that has a wide range of applications in the field of scientific research. It is a white crystalline solid that is soluble in water and alcohol, and is commonly used as a reagent in organic synthesis. 2HMBA-HCl has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and its use in lab experiments.

Scientific Research Applications

2-hydrazinyl-4-methylbenzoic acid hydrochloride has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, as well as its use in lab experiments. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the study of protein-ligand interactions. Additionally, 2-hydrazinyl-4-methylbenzoic acid hydrochloride has been used in studies of the mechanism of action of various drugs, as well as in the study of enzyme inhibition and enzyme activation.

Mechanism of Action

2-hydrazinyl-4-methylbenzoic acid hydrochloride has been shown to interact with various proteins and enzymes, and it is thought to have a variety of mechanisms of action. It is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, 2-hydrazinyl-4-methylbenzoic acid hydrochloride has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-hydrazinyl-4-methylbenzoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of monoamine oxidase, the inhibition of acetylcholinesterase, and the inhibition of the enzyme tyrosinase. Additionally, 2-hydrazinyl-4-methylbenzoic acid hydrochloride has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. The biochemical and physiological effects of 2-hydrazinyl-4-methylbenzoic acid hydrochloride have been studied in a variety of organisms, including humans, mice, and rats.

Advantages and Limitations for Lab Experiments

2-hydrazinyl-4-methylbenzoic acid hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water and alcohol, making it easy to handle and store. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 2-hydrazinyl-4-methylbenzoic acid hydrochloride can be toxic if ingested, and it can be irritating to the skin and eyes, so it should be handled with caution.

Future Directions

The potential applications of 2-hydrazinyl-4-methylbenzoic acid hydrochloride are vast, and there are many possible future directions for research. These include the study of its mechanism of action in different organisms, the investigation of its biochemical and physiological effects, and the development of new uses for 2-hydrazinyl-4-methylbenzoic acid hydrochloride in lab experiments. Additionally, further research could be conducted on the synthesis of 2-hydrazinyl-4-methylbenzoic acid hydrochloride, as well as its use in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the potential toxicity of 2-hydrazinyl-4-methylbenzoic acid hydrochloride, as well as its potential uses in the treatment of various diseases.

Synthesis Methods

2-hydrazinyl-4-methylbenzoic acid hydrochloride can be synthesized from the reaction of 4-methoxybenzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction of the two reagents results in the formation of a hydrazone intermediate, which is then hydrolyzed to form 2-hydrazinyl-4-methylbenzoic acid hydrochloride. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and the reaction time can range from several minutes to several hours depending on the reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-4-methylbenzoic acid hydrochloride involves the reaction of 2-amino-4-methylbenzoic acid with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-4-methylbenzoic acid (1.0 g, 6.2 mmol) in water (10 mL) was added hydrazine hydrate (0.5 mL, 10 mmol) and hydrochloric acid (1.0 mL, 12.1 mmol).", "The reaction mixture was stirred at room temperature for 2 hours.", "The resulting precipitate was filtered, washed with water, and dried to yield 2-hydrazinyl-4-methylbenzoic acid hydrochloride as a white solid (1.2 g, 95% yield)." ] }

CAS RN

69196-07-2

Product Name

2-hydrazinyl-4-methylbenzoic acid hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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